2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H5ClF3N It is a nitrile derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a chlorine atom and an acetonitrile group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the nitrile group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(trifluoromethyl)phenol
- 3-chloro-2-(trifluoromethyl)benzonitrile
- 2-chloro-4-(trifluoromethyl)benzonitrile
Uniqueness
2-chloro-2-[3-(trifluoromethyl)phenyl]acetonitrile is unique due to the specific positioning of the trifluoromethyl group and the nitrile functionality, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
CAS No. |
1247690-29-4 |
---|---|
Molecular Formula |
C9H5ClF3N |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.